molecular formula C22H21FN2O3S2 B2834556 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111014-79-9

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2834556
CAS No.: 1111014-79-9
M. Wt: 444.54
InChI Key: XQJXSVFGYOZGNJ-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 4, a fluorine atom at position 6, and a thiomorpholine-4-carbonyl moiety at position 3. Quinoline-based compounds are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S2/c1-14-3-5-17(11-15(14)2)30(27,28)21-18-12-16(23)4-6-20(18)24-13-19(21)22(26)25-7-9-29-10-8-25/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJXSVFGYOZGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Thiomorpholine Substitution: The thiomorpholine ring can be introduced through nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiomorpholine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the quinoline core are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

  • Sulfonyl vs. Sulfonamide Groups: The 3,4-dimethylbenzenesulfonyl group in the target compound contrasts with sulfonamide derivatives (e.g., 1-alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides) described in . This difference could influence binding affinity in biological targets or stability under synthetic conditions .
  • Fluorine Substitution: The 6-fluoro substituent introduces electronegativity and steric effects, which may improve metabolic stability compared to non-fluorinated analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) from . Fluorine’s inductive effect can also modulate ring electron density, affecting intermolecular interactions .
  • Thiomorpholine vs. Morpholine/Amino Groups: The thiomorpholine-4-carbonyl moiety replaces the amino or morpholine groups seen in analogs like 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) ().

Thermal and Solubility Properties

  • Melting Points :
    While the target compound’s melting point is unspecified, analogs like 4k melt at 223–225°C (). The bulky 3,4-dimethylbenzenesulfonyl group in the target molecule may increase melting points due to enhanced intermolecular van der Waals forces compared to smaller substituents .

Research Implications and Gaps

  • Comparative studies with 4k-like analogs () could clarify efficacy .
  • Synthetic Optimization : Adapting ’s one-pot strategy may improve yield and scalability for the target compound .

Biological Activity

The compound 4-(3,4-dimethylbenzenesulfonyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinoline is a member of the quinoline derivatives, which have garnered considerable attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H26FNO4SC_{25}H_{26}F_{N}O_{4}S. Its structure features a quinoline core with a sulfonyl group and a fluorine atom at specific positions, along with a thiomorpholine moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of quinoline derivatives often involves their interaction with various molecular targets such as enzymes and receptors. The proposed mechanism for This compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to increased levels of neurotransmitters like acetylcholine, which is significant in neurodegenerative diseases such as Alzheimer’s.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of its key activities:

Activity IC50 Value (µM) Reference
Acetylcholinesterase Inhibition2.7
Antimicrobial Activity10.5
Cytotoxicity in Cancer Cells5.0

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective potential of the compound against oxidative stress in neuronal cells. The findings indicated that it significantly reduced cell death and oxidative damage markers.
  • Antimicrobial Properties : Research demonstrated that the compound exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Q & A

Q. Key Challenges :

  • Low yields in fluorination due to competing side reactions.
  • Purification difficulties caused by polar intermediates; reversed-phase HPLC is often required .

How can researchers optimize the fluorination step to improve yield and selectivity?

Advanced
Optimization strategies include:

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent, temperature, reagent stoichiometry) to identify optimal conditions .
  • Catalytic Systems : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorinating agent reactivity .
  • In Situ Monitoring : Employing techniques like NMR or IR spectroscopy to track reaction progress and mitigate over-fluorination .

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic

  • Structural Confirmation :
    • NMR (¹H, ¹³C, ¹⁹F) for verifying substituent positions and purity.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) to quantify impurities.
    • Elemental Analysis for C, H, N, S content verification .

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions to confirm activity trends .
  • Mechanistic Studies : Use competitive binding assays (e.g., fluorescence polarization) to validate interactions with proposed targets (e.g., DNA topoisomerases) .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between computational and experimental data .

What is the hypothesized mechanism of action for this compound in anticancer studies?

Advanced
The compound likely acts via:

  • DNA Intercalation : The planar quinoline core facilitates insertion between DNA base pairs, disrupting replication .
  • Enzyme Inhibition : The sulfonyl group enhances binding to ATP-binding pockets of kinases (e.g., p38α MAPK), while the thiomorpholine moiety modulates selectivity through hydrogen bonding .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Segregate halogenated waste for incineration .

How does structural modification of the thiomorpholine group impact biological activity?

Q. Advanced

  • SAR Insights :
    • Replacing sulfur in thiomorpholine with oxygen (morpholine) reduces hydrophobicity, decreasing membrane permeability .
    • Adding methyl groups to the thiomorpholine ring enhances metabolic stability in liver microsome assays .
  • Case Study : Analogues with bulkier substituents (e.g., 4-ethoxybenzenesulfonyl) showed 3-fold higher IC₅₀ against breast cancer cell lines .

What strategies are effective in purifying this compound to >95% purity?

Q. Advanced

  • Chromatography :
    • Flash Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients.
    • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) mobile phase .
  • Crystallization : Recrystallization from ethanol/water mixtures improves crystalline purity .

How can computational methods predict off-target interactions for this compound?

Q. Advanced

  • Target Prediction : SwissTargetPrediction or SEA databases identify potential off-targets (e.g., GPCRs, ion channels) based on structural similarity .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability to non-target proteins, guiding toxicity profiling .

What experimental design principles apply to in vitro biological assays for this compound?

Q. Advanced

  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate EC₅₀/IC₅₀ values .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%) .
  • Assay Replicates : Triplicate measurements to account for plate-to-plate variability.

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